6-(difluoromethyl)-7H-purine
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Overview
Description
6-(Difluoromethyl)-7H-purine is a fluorinated purine derivative Purines are a group of heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-7H-purine typically involves the introduction of the difluoromethyl group into the purine ring. One common method is the difluoromethylation of purine derivatives using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph). The reaction conditions often involve the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes can utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and scalability. The choice of difluoromethylating agents and reaction conditions can be optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions adjacent to the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: NaBH4 and LiAlH4 are common reducing agents, often used in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated purine oxides, while reduction can produce difluoromethylated purine alcohols .
Scientific Research Applications
6-(Difluoromethyl)-7H-purine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-7H-purine: A non-fluorinated analog with similar structural features but different chemical and biological properties.
6-Trifluoromethyl-7H-purine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and biological activity.
6-Chloromethyl-7H-purine: Contains a chloromethyl group, which can undergo different substitution reactions compared to the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in 6-(difluoromethyl)-7H-purine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated or differently fluorinated analogs. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4F2N4 |
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Molecular Weight |
170.12 g/mol |
IUPAC Name |
6-(difluoromethyl)-7H-purine |
InChI |
InChI=1S/C6H4F2N4/c7-5(8)3-4-6(11-1-9-3)12-2-10-4/h1-2,5H,(H,9,10,11,12) |
InChI Key |
MAYQYIJRWRSCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(F)F |
Origin of Product |
United States |
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